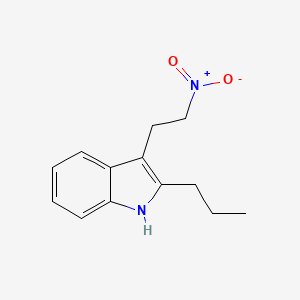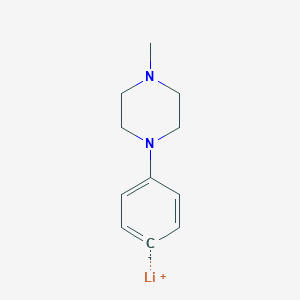
lithium;1-methyl-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-methyl-4-phenylpiperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including lithium;1-methyl-4-phenylpiperazine, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process results in the formation of piperazine as a co-product . The use of lithium aluminum hydride for the reduction of pyrazine in ethanol is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Lithium;1-methyl-4-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperazine ring and the phenyl group, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include lithium aluminum hydride for reduction, sulfonium salts for cyclization, and various bases such as DBU for deprotection . The reaction conditions often involve the use of solvents like ethanol and ethylene glycol .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reduction of pyrazine with lithium aluminum hydride results in the formation of piperazine derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its role as an intestinal permeation enhancer, improving the transport of macromolecular therapeutics across the intestinal epithelium . In medicine, piperazine derivatives are known for their pharmaceutical activities, including their use in drugs such as trimetazidine and ranolazine .
Mechanism of Action
The mechanism of action of lithium;1-methyl-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. As an intestinal permeation enhancer, it improves the transport of therapeutic proteins across the intestinal epithelium by increasing the permeability of the epithelial barrier . This is achieved through the modulation of tight junctions and the enhancement of paracellular transport .
Comparison with Similar Compounds
Lithium;1-methyl-4-phenylpiperazine can be compared to other similar compounds such as 1-phenylpiperazine and 1-(4-methylphenyl)piperazine. These compounds share a similar piperazine core structure but differ in their substituents on the phenyl ring . The unique feature of this compound is its lower toxicity compared to 1-phenylpiperazine, making it a more promising candidate for future applications .
List of Similar Compounds:- 1-Phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
Properties
CAS No. |
130307-09-4 |
|---|---|
Molecular Formula |
C11H15LiN2 |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
lithium;1-methyl-4-phenylpiperazine |
InChI |
InChI=1S/C11H15N2.Li/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11;/h3-6H,7-10H2,1H3;/q-1;+1 |
InChI Key |
QCOFVOHHWZYTET-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN1CCN(CC1)C2=CC=[C-]C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


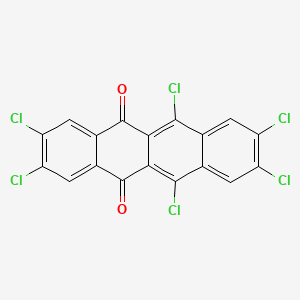
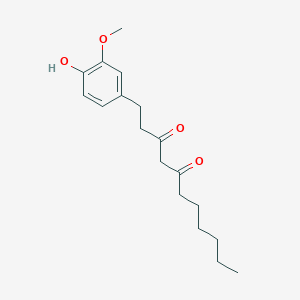
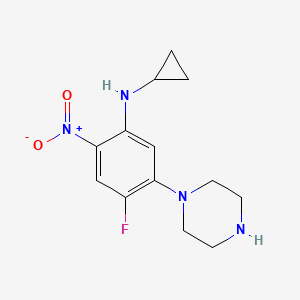
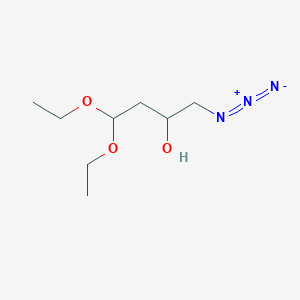
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
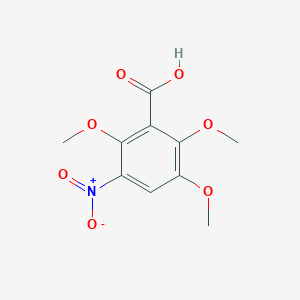
oxophosphanium](/img/structure/B14269673.png)


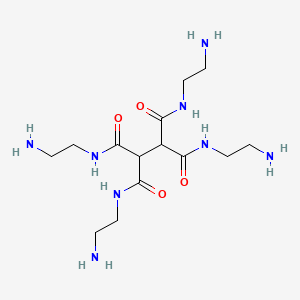
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
